Cas no 195735-16-1 (2,6,16-Kauranetriol 2-O-beta-D-allopyranoside)

2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 化学的及び物理的性質
名前と識別子
-
- 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
- 2,6,16-Kauranetriol 2-O-β-D-allopyranoside
- 2,6,16-KAURANETRIOL 2-OBETA-D-ALLOPYRANOSIDE
- [ "" ]
- 2,6,16-Kauranetriol 2-O-beta-D-allopyraside
- A-D-allopyranoside
- beta-D-Allopyranoside,(2beta,6beta)-6,16-dihydroxykauran-2-yl
- AKOS027250673
- 195735-16-1
- 2,6,16-Kauranetriol 2-O-
- (2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
- インチ: InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1
- InChIKey: RGKNTHMUHXNDHJ-GMOWVNSKSA-N
- ほほえんだ: C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 484.30400
- どういたいしつりょう: 484.30361836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 3
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 654.3±55.0 °C at 760 mmHg
- フラッシュポイント: 349.5±31.5 °C
- PSA: 139.84000
- LogP: 0.93600
- じょうきあつ: 0.0±4.5 mmHg at 25°C
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K31790-5mg |
(2R,3R,4R,5S,6R)-2-(((2R,4aR,5R,6aR,8R,9R,11aR,11bS)-5,8-dihydroxy-4,4,8,11b-tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
195735-16-1 | 5mg |
¥4418.0 | 2021-09-09 | ||
TargetMol Chemicals | TN2733-5 mg |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
TargetMol Chemicals | TN2733-5mg |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 5mg |
¥ 4280 | 2024-07-20 | ||
TargetMol Chemicals | TN2733-5mg |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 5mg |
¥ 4280 | 2024-07-24 | ||
TargetMol Chemicals | TN2733-1 ml * 10 mm |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
Chemenu | CM182362-10mg |
beta-D-Allopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl |
195735-16-1 | 95% | 10mg |
$1169 | 2023-03-07 | |
TargetMol Chemicals | TN2733-1 mL * 10 mM (in DMSO) |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,380 | 2023-07-11 | |
TargetMol Chemicals | TN2733-1 ml * 10 mm |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | 1 ml * 10 mm |
¥ 4380 | 2024-07-24 | ||
Chemenu | CM182362-10mg |
beta-D-Allopyranoside, (2beta,6beta)-6,16-dihydroxykauran-2-yl |
195735-16-1 | 95% | 10mg |
$1169 | 2021-06-15 | |
Key Organics Ltd | FS-10541-5mg |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside |
195735-16-1 | >95% | 5mg |
£720.28 | 2025-02-24 |
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
2,6,16-Kauranetriol 2-O-beta-D-allopyranosideに関する追加情報
Recent Advances in the Study of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195735-16-1): A Comprehensive Research Brief
The compound 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside (CAS: 195735-16-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its biosynthesis, pharmacological activities, and potential clinical applications. The following sections provide a detailed overview of recent studies, highlighting key discoveries and their implications for future research and drug development.
Recent studies have elucidated the biosynthetic pathways of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside, revealing its origin in select plant species, particularly within the genus Isodon. Advanced chromatographic and spectroscopic techniques, including HPLC-MS and NMR, have been employed to characterize its molecular structure and confirm its purity. These methodological advancements have facilitated a deeper understanding of the compound's stability and reactivity, which are critical for its potential use in pharmaceutical formulations.
Pharmacological investigations have demonstrated that 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside exhibits notable anti-inflammatory and anti-tumor properties. In vitro and in vivo studies have shown that the compound can modulate key signaling pathways, such as NF-κB and MAPK, thereby reducing inflammatory responses and inhibiting the proliferation of certain cancer cell lines. These findings suggest its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases and oncology.
Despite these promising results, challenges remain in optimizing the bioavailability and pharmacokinetic profile of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. Recent research has explored various formulation strategies, including nano-encapsulation and prodrug approaches, to enhance its solubility and systemic delivery. Preliminary data from these studies indicate improved efficacy and reduced toxicity, paving the way for future preclinical and clinical trials.
In conclusion, 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside represents a compelling area of research with significant therapeutic potential. Continued efforts to elucidate its mechanisms of action, optimize its delivery, and validate its safety and efficacy in clinical settings will be essential for translating these discoveries into tangible medical advancements. This brief underscores the importance of interdisciplinary collaboration in advancing the study of this promising compound.
195735-16-1 (2,6,16-Kauranetriol 2-O-beta-D-allopyranoside) 関連製品
- 69884-00-0(Pseudoginsenoside F11)
- 41059-79-4(Timosaponin AIII)
- 136656-07-0(Timosaponin BII)
- 11024-24-1(Digitonin)
- 152685-91-1(Cimiside B)
- 84687-42-3(Astragaloside III)
- 84687-43-4(Astragaloside IV)
- 83207-58-3(Astragaloside A)
- 1100752-69-9(Ethyl 5-bromobenzo[d]oxazole-2-carboxylate)
- 22981-83-5(rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-ol)



